molecular formula C12H17NO3 B8444824 Methyl 3,4-diethoxybenzenecarboximidate

Methyl 3,4-diethoxybenzenecarboximidate

Cat. No.: B8444824
M. Wt: 223.27 g/mol
InChI Key: YBBPNOHNKFGBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4-diethoxybenzenecarboximidate is a synthetic aromatic compound featuring a benzene ring substituted with ethoxy groups at the 3- and 4-positions and a carboximidate ester moiety. Its structure renders it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 3,4-diethoxybenzenecarboximidate

InChI

InChI=1S/C12H17NO3/c1-4-15-10-7-6-9(12(13)14-3)8-11(10)16-5-2/h6-8,13H,4-5H2,1-3H3

InChI Key

YBBPNOHNKFGBOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=N)OC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to Methyl 3,4-diethoxybenzenecarboximidate, differing primarily in substituents on the benzene ring:

Compound Name Substituents Key Functional Groups Applications/Properties
This compound 3,4-diethoxy Carboximidate ester Synthetic intermediate, potential enzyme inhibition
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) 3,4-dihydroxy Acrylic acid, catechol Antioxidant, pharmacological research
(5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate (Compound 1) 3,4-dimethoxy Benzoate ester Cholinesterase inhibition (AChE IC50: 3.25 µM)
4-[((3,4-Dihydroxybenzoyl)oxy)methyl]phenylβ-D-glucoside (DBPG) 3,4-dihydroxy (benzoyl) Glycoside, phenolic ester Antioxidant in food/cosmetics

Physicochemical Properties

  • Lipophilicity :

    • This compound’s ethoxy groups increase lipophilicity (logP ~2.8 estimated) compared to caffeic acid (logP ~1.2) and DBPG (logP ~0.5), enhancing membrane permeability .
    • Methoxy analogs (e.g., Compound 1) exhibit intermediate logP values (~2.0) due to smaller substituents.
  • Stability :

    • Diethoxy groups reduce oxidative susceptibility relative to dihydroxy compounds (e.g., caffeic acid and DBPG), which are prone to autoxidation .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Electron-donating groups (e.g., methoxy, ethoxy) enhance stability and modulate enzyme interactions. Smaller substituents (methoxy) favor cholinesterase inhibition, while bulkier groups (ethoxy) may trade potency for metabolic stability.
  • Industrial Applications :

    • This compound’s stability and lipophilicity make it suitable as a precursor for hydrophobic drug candidates.
    • Caffeic acid and DBPG face limitations in natural extraction, underscoring the value of synthetic routes for scalable production .

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